molecular formula C15H12O5 B1247573 2,7,4'-Trihydroxyisoflavanone

2,7,4'-Trihydroxyisoflavanone

Cat. No.: B1247573
M. Wt: 272.25 g/mol
InChI Key: YACUBWOKTPOMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,4'-Trihydroxyisoflavanone is a critical biosynthetic intermediate in the isoflavonoid pathway of leguminous plants . Isoflavonoids are ecophysiologically active secondary metabolites known for their roles in plant defense as antimicrobial phytoalexins and as signaling molecules in symbiotic relationships, such as with nitrogen-fixing bacteria . This compound holds significant research value for scientists studying plant biochemistry and natural product biosynthesis. It is a direct precursor to major isoflavones, including daidzein, through a dehydration reaction catalyzed by the enzyme 2-hydroxyisoflavanone dehydratase (HID) . Studies have shown that the enzyme responsible for dehydrating this specific compound can have distinct substrate specificity, which is a key area of investigation for understanding the molecular evolution of plant secondary metabolism . Research into this compound and its derivatives provides insights into the production of health-promoting phytoestrogens and the plant's own defense mechanisms against pathogens . This product is intended for research purposes as a standard or reagent in biochemical and metabolic studies. It is strictly for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,13,15-17,19H

InChI Key

YACUBWOKTPOMNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(OC3=C(C2=O)C=CC(=C3)O)O)O

Synonyms

2,7,4'-trihydroxyisoflavanone

Origin of Product

United States

Scientific Research Applications

Biosynthesis of Isoflavonoids

Key Role in Isoflavonoid Pathways
2,7,4'-Trihydroxyisoflavanone serves as a critical intermediate in the biosynthesis of isoflavones such as formononetin and daidzein. Research indicates that it acts as a methyl acceptor in the enzymatic conversion processes involving S-adenosylmethionine (SAM) .

Enzymatic Activity
Studies have shown that specific enzymes like 4'-O-methyltransferase (HI4'OMT) utilize this compound to produce methylated derivatives . This highlights its importance in metabolic engineering aimed at enhancing isoflavonoid production in plants.

Biological Activities

Antioxidant Properties
this compound exhibits significant antioxidant activity, which is vital for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase . This makes it a candidate for developing anti-inflammatory therapies.

Antidiabetic Potential
Research indicates that flavonoids, including this compound, can improve insulin sensitivity and regulate glucose metabolism. They have been linked to enhanced β-cell function and reduced hyperglycemia .

Case Studies

Study Findings Implications
Liu et al. (2005)Identified the role of this compound in the biosynthesis of formononetinSupports metabolic engineering approaches to enhance isoflavonoid production
Akashi et al. (2003)Demonstrated the substrate specificity of HI4'OMT for this compoundHighlights potential applications in biotechnological synthesis
PMC2862459 (2006)Purification and functional analysis of enzymes involved in isoflavonoid metabolismProvides insights into enzyme interactions and pathways

Preparation Methods

Bromination-Methoxylation-Demethylation Sequence

A three-step synthesis starting from formononetin (4'-methoxyisoflavone) has been optimized for industrial-scale production:

  • Bromination : Formononetin undergoes regioselective bromination using N-bromosuccinimide (NBS) in anhydrous DMF. At 0–4°C, 8-bromo-7-hydroxy-4'-methoxyisoflavone forms with >90% selectivity.

  • Methoxylation : The bromide reacts with cuprous salts (e.g., CuBr) in sodium methoxide/methanol under dark conditions at 110–130°C, yielding 7-hydroxy-4',8-dimethoxyisoflavone.

  • Demethylation : Aluminum chloride and dimethyl sulfide in dichloromethane remove methyl groups at 20–30°C, producing 2,7,4'-trihydroxyisoflavanone with 93% yield.

Key Data :

StepReagentsConditionsYield (%)
BrominationNBS, DMF0–4°C, 3–6 h94
MethoxylationCuBr, NaOMe/MeOH110–130°C, 2–5 h70
DemethylationAlCl₃, (CH₃)₂S, CH₂Cl₂20–30°C, 3–6 h93

This method achieves a total yield of 60–70% and >99% purity via silica gel chromatography.

Chalcone Oxidative Cyclization

A scalable route from chalcone derivatives involves:

  • Thallium(III) Nitrate (TTN)-Mediated Cyclization : Chalcone precursors (e.g., 2',4,4'-trihydroxychalcone) undergo oxidative cyclization in methanol/chloroform, forming isoflavone intermediates.

  • Reduction with NaBH₄ : The isoflavone is reduced to isoflavan-4-ol.

  • Acid-Catalyzed Cyclization : Treatment with HCl in ethanol yields this compound with 72% overall yield.

Advantages :

  • Avoids toxic bromine reagents.

  • Compatible with electron-rich aromatic systems.

Enzymatic Biosynthesis

Cytochrome P450-Dependent Monooxygenase Pathway

Microsomes from Pueraria lobata cell cultures catalyze the conversion of liquiritigenin (5-deoxyflavanone) into this compound:

  • Substrate : Liquiritigenin.

  • Cofactors : NADPH, O₂, H⁺.

  • Mechanism : Hydroxylation at C-2 followed by 1,2-aryl migration, confirmed by ¹⁸O isotopic labeling.

Kinetic Parameters :

  • Kₘ : 12 µM (liquiritigenin).

  • Vₘₐₓ : 4.7 nmol/min/mg protein.

Cell-Free Extract Systems

Combining recombinant 2-hydroxyisoflavanone synthase (IFS) with SAM-dependent methyltransferases enables one-pot synthesis:

  • Enzymes : IFS (from Glycyrrhiza echinata) + methyltransferase.

  • Reaction : Liquiritigenin + SAM → this compound → formononetin (via 4'-O-methylation).

  • Yield : 85% for this compound.

Optimization :

  • pH 7.5, 30°C, 2 mM NADPH.

  • Inhibition by cytochrome P450 inhibitors (e.g., ketoconazole).

Comparative Analysis of Methods

ParameterChemical SynthesisEnzymatic Synthesis
Yield60–93%70–85%
Purity>99% (HPLC)90–95%
Reaction Time8–24 h1–3 h
ScalabilityMulti-kilogramLab-scale (mg–g)
CostModerate (DMF, Cu salts)High (enzyme purification)
Environmental ImpactToxic solventsAqueous conditions

Industrial-Scale Considerations

The bromination-methoxylation route is preferred for bulk production due to:

  • Low Catalyst Load : 0.1–0.2 eq CuBr.

  • Solvent Recovery : DMF and CH₂Cl₂ are recyclable via distillation.

  • Throughput : 10 kg batches achieved with 93% yield.

Emerging Techniques

Microbial Fermentation

Engineered E. coli expressing IFS and cytochrome P450 reductase produces this compound at 1.2 g/L.

  • Strain : BL21(DE3) with pET-28a-IFS.

  • Induction : 0.5 mM IPTG, 20°C, 48 h.

Flow Chemistry

Continuous-flow reactors reduce demethylation time from 6 h to 30 min:

  • Conditions : AlCl₃ (1.2 eq), CH₂Cl₂, 50°C.

  • Productivity : 12 g/h.

Challenges and Solutions

ChallengeSolution
Low regioselectivity in brominationLow-temperature (0–4°C) NBS addition
Enzyme instabilityImmobilization on chitosan beads
Byproduct formationSilica gel chromatography (ethyl acetate/petroleum ether)

Q & A

What are the key enzymatic steps in the biosynthesis of 2,7,4'-trihydroxyisoflavanone (TIF), and how can researchers validate these pathways experimentally?

Basic
TIF is a central intermediate in isoflavonoid biosynthesis, produced via hydroxylation and isomerization of naringenin by isoflavone synthase (IFS) . Its conversion to formononetin involves This compound 4'-O-methyltransferase (HI4'OMT) . To validate pathways:

  • Enzyme assays : Use recombinant IFS and HI4'OMT with substrates (e.g., naringenin) and cofactors (NADPH, SAM). Monitor product formation via HPLC or LC-MS .
  • Gene silencing : Knock down IFS or HI4'OMT in model plants (e.g., Medicago truncatula) and analyze metabolite accumulation (e.g., TIF, daidzein) using metabolomics .

How can researchers resolve contradictions in enzyme regioselectivity during TIF methylation?

Advanced
MtIOMT enzymes exhibit dual regiospecificity (e.g., 4′- vs. 7-O-methylation) depending on substrate structure. For example, MtIOMT5 exclusively methylates TIF at the 4′-position, while MtIOMT2 methylates dihydrodaidzein (lacking the 2-hydroxyl group) at both 4′- and 7-positions .
Methodology :

  • Structural analysis : Co-crystallize enzymes (e.g., HI4'OMT, PDB: 1ZGA) with substrates to identify binding pocket interactions (e.g., Tyr25 anchoring the 2-hydroxyl group in TIF) .
  • Site-directed mutagenesis : Modify residues (e.g., Tyr25 in HI4'OMT) and assay methylation products via NMR or tandem MS .

What experimental designs are optimal for large-scale synthesis of TIF derivatives?

Basic
Multi-factor optimization (e.g., solvent polarity, temperature, catalyst loading) is critical. For example:

  • Synthesis : Use a chalcone precursor with AlCl₃-mediated cyclization under inert conditions to minimize oxidation .
  • Purification : Employ reverse-phase HPLC with UV detection (λ = 280 nm) and validate purity via ¹H-NMR .

How can transcriptomic and metabolomic data be integrated to study TIF-related pathways under stress conditions?

Advanced
Co-expression analysis of HI4'OMT and IFS genes under elicitors (e.g., methyl jasmonate, yeast extract) reveals regulatory nodes:

  • Transcriptomics : Use microarrays/RNA-seq to identify co-expressed genes (e.g., MtIOMT5 and IFS in Medicago) .
  • Metabolomics : Pair with LC-MS/MS to quantify TIF, formononetin, and downstream phytoalexins (e.g., medicarpin) .
  • Validation : Perform RT-PCR on candidate genes and correlate expression with metabolite levels .

What structural features determine substrate specificity in TIF-modifying enzymes?

Advanced
The 2-hydroxyl group in TIF is critical for regioselective methylation. Enzymes like HI4'OMT bind substrates in bent conformations, while isoflavone OMTs prefer planar structures .
Approaches :

  • Molecular docking : Simulate TIF binding in HI4'OMT using software like AutoDock. Compare with dihydrodaidzein (lacking 2-OH) to identify steric constraints .
  • Kinetic assays : Measure Kₘ and Vₘₐₓ for wild-type vs. mutant enzymes with varied substrates .

How do spontaneous vs. enzyme-catalyzed reactions influence TIF metabolism?

Basic
TIF undergoes non-enzymatic dehydration to daidzein under acidic conditions, but This compound hydro-lyase (EC 4.2.1.105) accelerates this step in planta .
Experimental design :

  • pH-dependent assays : Incubate TIF at pH 3–7 and quantify daidzein via UV spectroscopy .
  • Enzyme inhibition : Use hydro-lyase inhibitors (e.g., EDTA) to distinguish spontaneous vs. enzymatic conversion .

What strategies are effective for heterologous expression of TIF biosynthetic genes in non-host systems?

Advanced
Co-expression of IFS, HI4'OMT, and cytochrome P450 reductases in E. coli or yeast often fails due to improper folding or lack of chaperones.
Solutions :

  • Membrane anchoring : Fuse IFS to cytochrome b₅ to enhance solubility in Pichia pastoris .
  • Subcellular targeting : Localize enzymes to the endoplasmic reticulum in plant hairy roots using signal peptides .

How can researchers address discrepancies in annotated gene functions for TIF metabolism?

Advanced
MtIOMT6 (97% identical to HI4'OMT) lacks 4′-O-methyltransferase activity despite gene annotations .
Resolution :

  • In vitro assays : Test recombinant proteins with putative substrates (e.g., TIF, dihydrodaidzein) .
  • Phylogenetic analysis : Compare clades (e.g., HI4'OMT vs. I7OMT) to infer functional divergence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7,4'-Trihydroxyisoflavanone
Reactant of Route 2
2,7,4'-Trihydroxyisoflavanone

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